

Minimizing electrostatic discharge risk when pouring and handling hexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **HEXANE**

Cat. No.: **B092381**

[Get Quote](#)

Technical Support Center: Handling Hexane Safely

This guide provides essential information, troubleshooting tips, and frequently asked questions (FAQs) to help you minimize the risks of electrostatic discharge (ESD) when pouring and handling **hexane**.

Frequently Asked Questions (FAQs)

Q1: Why is hexane considered a high risk for electrostatic discharge?

Hexane poses a significant ESD risk due to the combination of three key properties:

- **High Flammability:** **Hexane** is an extremely flammable liquid with a very low flash point of approximately -23°C (-9°F).^{[1][2]} This means that at room temperature, it readily produces enough vapor to form an ignitable mixture with air.^{[3][4]}
- **Low Electrical Conductivity:** **Hexane** is a nonconductive liquid, which allows it to accumulate a static electrical charge easily during transfer, pouring, or agitation.^[5] This charge does not dissipate quickly on its own.
- **Low Minimum Ignition Energy (MIE):** The vapor of **hexane** can be ignited by a very small amount of energy. The MIE for **hexane** is approximately 0.24 mJ.^{[6][7]} A common static

spark from a person can be several millijoules, far exceeding the energy required to ignite **hexane** vapors.[\[6\]](#)

This combination creates a scenario where handling the liquid can generate a static charge, which can then discharge as a spark with enough energy to ignite the flammable vapors present.[\[8\]](#)

Q2: What are "grounding" and "bonding," and why are they critical when handling hexane?

Grounding and bonding are essential safety procedures that create an electrically conductive pathway to prevent the buildup of static electricity.[\[9\]](#)[\[10\]](#)

- Bonding is the process of connecting two or more conductive objects with a conductor, such as a wire, to equalize their electrical potential.[\[11\]](#)[\[12\]](#) When transferring **hexane** from a dispensing container to a receiving container, bonding ensures there is no voltage difference between them, which prevents a spark from jumping from one container to the other.[\[8\]](#)[\[9\]](#)
- Grounding is the process of connecting one or more conductive objects to the earth, ensuring they are at zero electrical potential.[\[10\]](#)[\[11\]](#) By grounding the dispensing container, you provide a path for any generated static charge to safely dissipate to the earth.[\[8\]](#)[\[10\]](#)

Both procedures are required when transferring flammable liquids like **hexane** to or from containers larger than 4 L (1 gallon).[\[5\]](#)[\[13\]](#) All connections must be made from bare metal to bare metal to be effective.[\[9\]](#)

Q3: What type of containers should I use for pouring and storing hexane?

For quantities greater than 4 liters, only conductive metal containers should be used for flammable liquids like **hexane**.[\[13\]](#) If you must dispense into a non-metallic or non-conductive container (e.g., glass, plastic), a grounded metal dip rod or wire must be inserted into the receiving container and be in contact with the liquid during the entire transfer process.[\[10\]](#)[\[12\]](#)

For storage, containers should be tightly closed and stored in a cool, dry, well-ventilated area designated for flammable liquids, away from heat and ignition sources.[\[2\]](#)[\[14\]](#)

Q4: How does the pouring and transfer rate affect ESD risk?

The rate at which you pour or pump **hexane** directly impacts the amount of static electricity generated.

- Minimize Turbulence: Pour slowly and in a way that minimizes splashing and turbulence, as these actions increase the generation of static electricity.[13][15]
- Control Flow Rates: When pumping, the discharge nozzle should be kept close to the bottom of the receiving container to minimize "splash filling." [13][15] The flow rate should be kept low, ideally less than 1 m/s (3 ft/s), to limit charge generation.[15]
- Use a Funnel: When pouring, use a grounded metal funnel to direct the flow and reduce splashing.[13]

Q5: What role does ambient humidity play in hexane safety?

Relative humidity (RH) is a significant environmental factor in ESD control.[16]

- High Humidity: Higher humidity levels increase the moisture content in the air and on surfaces. This moisture creates a conductive layer that helps to dissipate static charges more quickly, reducing the risk of a static discharge event.[16][17]
- Low Humidity: Dry air is an insulator, which allows static charges to build up to hazardous levels.[18] The risk of ESD is highest when RH falls below 30%. [19]

For maximum safety, it is recommended to maintain an ambient relative humidity between 40% and 60% in areas where **hexane** is handled.[16][20]

Troubleshooting Guide

Issue: I don't have a designated grounding point in my lab. What can I use?

Solution: If a dedicated, verified grounding bus bar is not available, you can use other objects that are inherently grounded.[\[21\]](#) Acceptable grounding points include:

- Metallic underground water pipes.[\[8\]](#)[\[12\]](#)
- A grounded, metal building framework.[\[12\]](#)
- Do NOT use electrical conduits or gas piping as a ground. Before use, it is critical to verify that your chosen grounding point has a low-resistance path to the earth. The National Fire Protection Association (NFPA) recommends a resistance of less than 10 ohms for a static grounding circuit.[\[21\]](#) Consult with your institution's Environmental Health & Safety (EH&S) department for an assessment.[\[8\]](#)

Issue: I need to pour hexane into a plastic or glass container. How do I do this safely?

Solution: Transferring flammable liquids into non-conductive containers is risky because the container itself cannot be bonded or grounded to dissipate charge.[\[8\]](#) If this is unavoidable:

- Use a Grounded Dip Tube: Insert a metal grounding rod or wire into the non-conductive receiving container.[\[10\]](#)
- Maintain Contact: This rod must remain in contact with the liquid as it is being filled.[\[12\]](#)
- Bonding: The dispensing container should be bonded to this grounded dip rod.[\[10\]](#)
- Slow Fill Rate: Fill the container very slowly to minimize charge generation.[\[12\]](#)
- Small Volumes Only: This procedure should only be used for small volumes. Grounding and bonding are generally not required when dispensing from containers of 4L (1 gallon) or less.[\[8\]](#)[\[10\]](#)

Issue: My personnel report feeling static shocks in the lab. What should I do?

Solution: Feeling a static shock indicates that significant charge is being generated, which is a major ignition risk with **hexane**.[\[6\]](#) A perceptible shock to a person is around 1 mJ, which is

more than enough to ignite **hexane** vapors (MIE \approx 0.24 mJ).[5]

- Stop Operations: Immediately halt any handling of flammable liquids.
- Check Grounding & Bonding: Verify that all grounding and bonding connections are secure and provide a metal-to-metal connection.[9]
- Review PPE: Ensure personnel are not wearing clothing made of synthetic materials like polyester or nylon.[13] Recommend cotton clothing and the use of static-dissipating footwear.[8][13]
- Increase Humidity: Check the relative humidity in the area. If it is low (below 30-40%), implement measures to increase it.[16][19]
- Personal Grounding: Before handling **hexane**, personnel should touch a grounded object to discharge any personal static buildup.[5][8]

Data & Protocols

Quantitative Data Summary

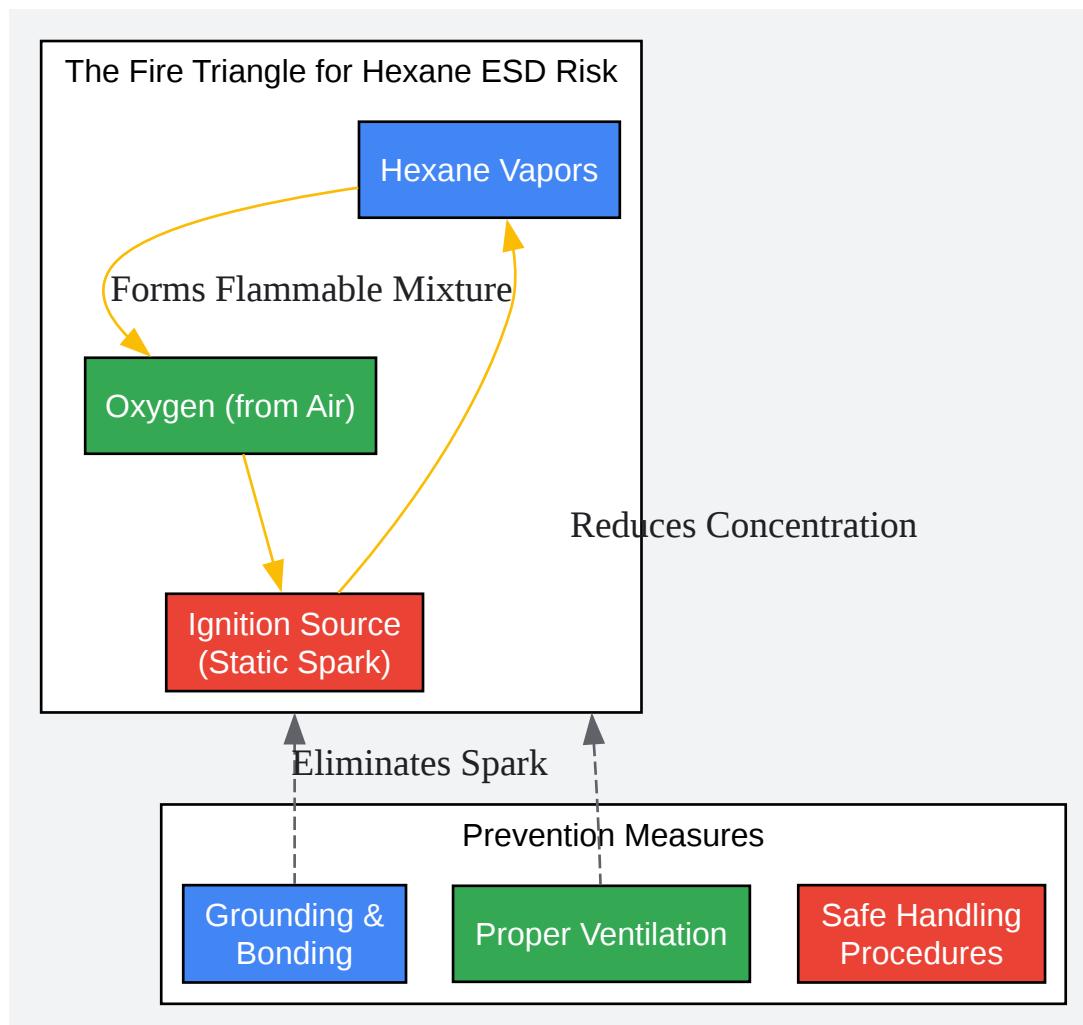
The following table summarizes key quantitative data related to **hexane**'s electrostatic and fire hazards.

Property	Value	Significance
Flash Point	-23 °C (-9 °F)[1][2]	Vapors can form an ignitable mixture with air at standard room temperature.
Minimum Ignition Energy (MIE)	~0.24 mJ[6][7]	A very low-energy spark can cause ignition.
Explosive Limits in Air	1.2% - 7.7% by volume[1][22]	Defines the concentration range in which an explosion can occur.
Electrical Conductivity	Nonconductive (< 50 pS/m)[5]	The liquid readily accumulates and retains static charge.

Experimental Protocols

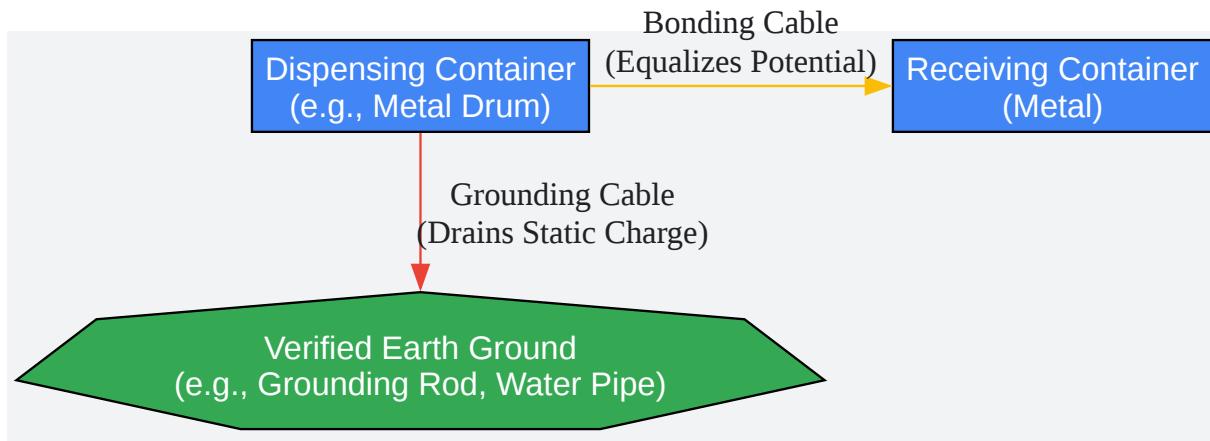
Methodology for Determining Minimum Ignition Energy (MIE)

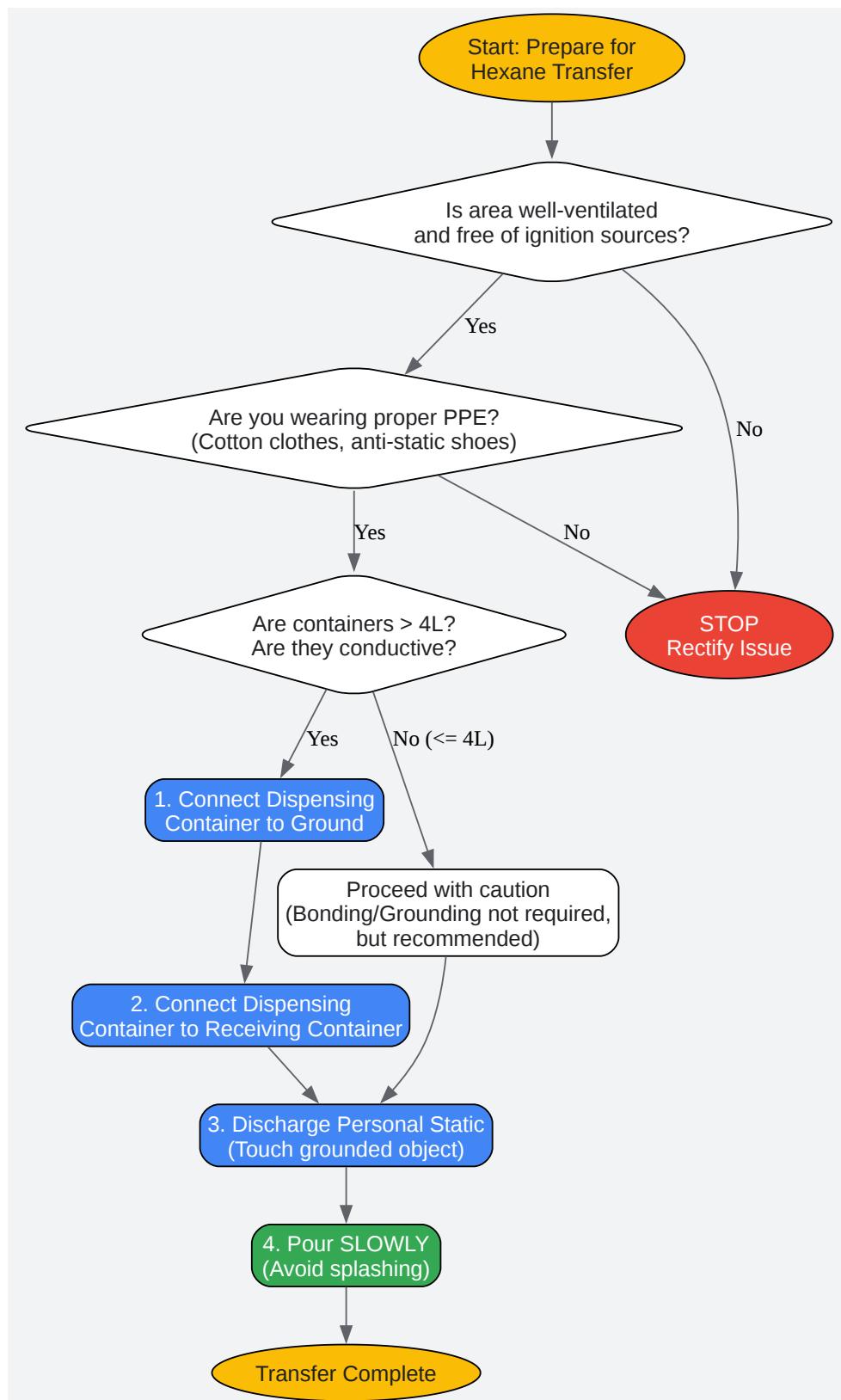
The determination of MIE is a standardized procedure designed to measure the lowest electrical spark energy required to ignite a flammable vapor-air mixture under specific test conditions.[\[6\]](#)[\[7\]](#)


Principle: The common element across different standard methods is the generation of an electrostatic spark from a capacitive electrical circuit that is discharged across electrodes.[\[6\]](#)[\[7\]](#)
The energy of the spark is varied to find the minimum value that consistently causes ignition.

Key Steps:

- **Mixture Preparation:** A mixture of **hexane** vapor and air at a specific, often stoichiometric, concentration is prepared within a test vessel.[\[23\]](#) The concentration where ignition is easiest is typically sought.[\[6\]](#)
- **Energy Discharge:** A high-voltage circuit with a known capacitance is charged to a specific voltage. The stored energy ($E = \frac{1}{2}CV^2$) is then discharged as a spark between two electrodes within the test vessel.
- **Ignition Detection:** Ignition is typically detected by measuring a rapid pressure rise or observing a flame within the vessel.
- **Bracketing:** The energy is systematically lowered until ignition no longer occurs over a series of repeated tests (e.g., 10 successive attempts). The MIE is reported as the range between the lowest energy that caused ignition and the highest energy at which no ignition was observed.[\[6\]](#)


Visualizations


Logical Relationships & Workflows

[Click to download full resolution via product page](#)

Caption: The fire triangle illustrates the elements needed for a **hexane** fire and key prevention strategies.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. louisville.edu [louisville.edu]
- 2. Hexanes : USDA ARS [ars.usda.gov]
- 3. fortequim.com [fortequim.com]
- 4. nj.gov [nj.gov]
- 5. hsrn.umn.edu [hsrn.umn.edu]
- 6. heatingandprocess.com [heatingandprocess.com]
- 7. crohmiq.com [crohmiq.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. Bonding and Grounding | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 10. Safe Transfer of Flammable Liquids: Grounding and Bonding [research.wayne.edu]
- 11. isosolutions.net [isosolutions.net]
- 12. CCOHS: Static Electricity [ccohs.ca]
- 13. hsrn.umn.edu [hsrn.umn.edu]
- 14. scribd.com [scribd.com]
- 15. chevronwithtechron.com [chevronwithtechron.com]
- 16. esdsystems.descoindustries.com [esdsystems.descoindustries.com]
- 17. Learn about electrostatic discharge and how humidity control | [airtecsolutions.com]
- 18. Air humidity reduces electrostatic charges [condair.de]
- 19. microcool.com [microcool.com]
- 20. keyence.com [keyence.com]
- 21. newson-gale.com [newson-gale.com]
- 22. Hexane - Wikipedia [en.wikipedia.org]

- 23. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Minimizing electrostatic discharge risk when pouring and handling hexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092381#minimizing-electrostatic-discharge-risk-when-pouring-and-handling-hexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com